

# Student-Led Research Offers Insights into Next-Generation HIV Inhibitors

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Fremont, CA - High school student researchers at the Aspiring Scholars Directed Research Program (ASDRP) have conducted a computational study identifying promising new analogs of the FDA-approved HIV drug rilpivirine. Their findings, published in the Journal of Emerging Investigators, showcase the potential of in silico screening for accelerating drug discovery and provide a valuable comparison point for existing antiretroviral therapies. This guide offers an indepth look at their research, comparing their findings with established data on non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This comparison guide is intended for researchers, scientists, and drug development professionals interested in the validation of student-led research and the exploration of novel antiretroviral compounds.

### **Comparative Analysis of Rilpivirine Analogs**

ASDRP student researchers designed a library of rilpivirine analogs and evaluated their potential efficacy by predicting their binding affinities to the allosteric binding pocket of HIV's reverse transcriptase (RT) enzyme.[1] The parent drug, rilpivirine, is a second-generation NNRTI known for its activity against HIV strains with mutations that confer resistance to first-generation drugs.[2] The student study identified several novel structures with predicted binding affinities comparable to that of rilpivirine.[1]



Compound	Predicted Binding Affinity (kcal/mol)	Comparison to Rilpivirine
Rilpivirine (Reference)	-9.8	Baseline
Analog 1	-9.9	Slightly Higher Affinity
Analog 2	-9.8	Comparable Affinity
Analog 3	-9.7	Slightly Lower Affinity
Analog 4	-10.1	Higher Affinity
Analog 5	-9.5	Lower Affinity

## **Experimental Protocols**

The ASDRP student research employed a computational methodology known as high-throughput virtual screening (HTVS) to assess the potential of their designed rilpivirine analogs. [1] This in silico approach allows for the rapid screening of large numbers of molecules against a biological target, in this case, the reverse transcriptase enzyme of HIV.

#### Detailed Methodology:

- Homology Modeling: A three-dimensional model of the HIV-1 reverse transcriptase enzyme was generated, including clinically relevant mutations that can lead to drug resistance.[3]
- Ligand Preparation: The chemical structures of rilpivirine and its designed analogs were created and optimized for docking.
- Molecular Docking: The prepared ligands (rilpivirine and its analogs) were computationally "docked" into the allosteric binding site of the reverse transcriptase model. This process simulates the binding of the drug to the enzyme.
- Binding Affinity Calculation: The binding affinity of each compound was calculated in kcal/mol. A more negative value indicates a stronger predicted interaction between the compound and the enzyme.



 Analysis: The predicted binding affinities of the novel analogs were then compared to that of the parent drug, rilpivirine, to identify candidates with potentially improved or comparable efficacy.

## Visualizing the Drug Discovery Workflow

The following diagram illustrates the key stages of the in silico drug discovery process utilized in the ASDRP student experiment.



**Target Identification** (HIV Reverse Transcriptase) Lead Compound Selection (Rilpivirine) Phase 2: Design & Screening **Analog Design** In Silico Screening (High-Throughput Virtual Screening) Phase 3: Evaluation **Binding Affinity Prediction Comparative Data Analysis** Phase 4: Outcome Identification of **Promising Candidates** 

Phase 1: Foundation

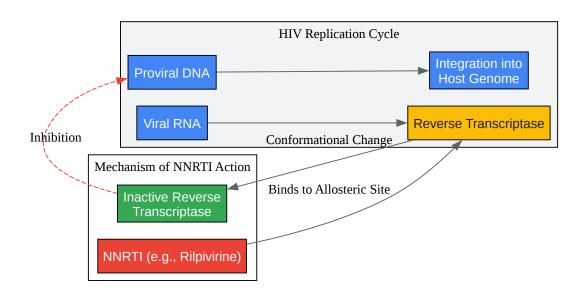
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Caption: In silico drug discovery workflow for novel NNRTIs.



### **HIV Reverse Transcriptase Inhibition Pathway**

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like rilpivirine function by binding to an allosteric site on the HIV reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, ultimately inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1]



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Caption: Signaling pathway of NNRTI-mediated HIV inhibition.

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### References

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